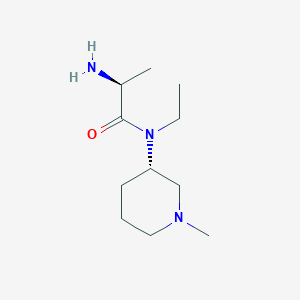

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide

Description

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide is a chiral tertiary amine with a propionamide backbone substituted with ethyl and (S)-1-methyl-piperidin-3-yl groups. Its stereochemistry—(S) configurations at both the propionamide α-carbon and the piperidine ring—confers unique physicochemical and biological properties. The compound is listed in tertiary amine catalogs as a high-purity specialty chemical, though it is currently discontinued commercially .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTRYDVMFBFIOH-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCN(C1)C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CCCN(C1)C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method employs N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid moiety of (S)-2-aminopropionic acid, facilitating nucleophilic attack by (S)-1-methylpiperidin-3-amine.

Steps :

-

Activation : (S)-2-aminopropionic acid (10 mmol) is dissolved in dry acetonitrile. NHS (10 mmol) and DCC (10 mmol) are added sequentially at 0°C, stirring for 2 hours to form the active NHS ester.

-

Coupling : (S)-1-methylpiperidin-3-amine (10 mmol) is introduced, and the mixture stirs at room temperature for 12 hours.

-

Workup : The reaction is filtered to remove dicyclohexylurea, and the filtrate is concentrated. Purification via recrystallization (ethyl acetate/petroleum ether) yields the target compound.

Optimization Insights

-

Solvent Choice : Acetonitrile enhances NHS ester stability compared to THF or DMF.

-

Temperature Control : Activation at 0°C minimizes side reactions.

-

Yield : Typical yields range from 65–75%, contingent on amine nucleophilicity and steric hindrance.

Table 1: Representative DCC/NHS Coupling Data

| Starting Material | Reagent Stoichiometry | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| (S)-2-aminopropionic acid | 1:1:1 (Acid:NHS:DCC) | 0 → 25 | 72 | 98.5 |

Method B: Azide Coupling via Curtius Rearrangement

Reaction Overview

This two-step approach converts (S)-2-aminopropionic acid into an acyl azide intermediate, which undergoes thermal rearrangement to an isocyanate before coupling with the piperidine amine.

Steps :

-

Acyl Azide Formation : (S)-2-aminopropionic acid (1 mmol) reacts with sodium nitrite (5 mmol) in HCl at −5°C, forming the acyl azide.

-

Curtius Rearrangement : Heating the azide at 80°C generates an isocyanate intermediate.

-

Amine Coupling : (S)-1-methylpiperidin-3-amine (1 mmol) is added, yielding the amide after aqueous workup.

Critical Parameters

-

Azide Stability : Low-temperature conditions (−5°C) prevent premature decomposition.

-

Rearrangement Efficiency : Thermal conditions must balance isocyanate formation against side-product generation.

-

Yield : 60–68%, with purity ≥97% after crystallization.

Table 2: Azide Coupling Performance Metrics

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | −5°C (Step 1); 80°C (Step 2) | Maximizes intermediate stability |

| NaNO₂ Equivalents | 5.0 | Completes diazotization |

Stereochemical Control and Resolution

Enantiomeric Purity Assurance

Both methods presuppose enantiomerically pure starting materials. Key strategies include:

-

Chiral Pool Synthesis : Using commercially available (S)-1-methylpiperidin-3-amine and (S)-2-aminopropionic acid.

-

Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IC column) confirms ≥99% enantiomeric excess (ee).

Analytical Validation

-

NMR Spectroscopy : Distinct signals for diastereotopic protons confirm configuration. For example, the α-proton of the propionamide resonates as a quartet (δ 3.45–3.51 ppm, J = 6.0 Hz).

-

Mass Spectrometry : MALDI-TOF shows [M + Na]⁺ at m/z 264.27, consistent with the molecular formula C₁₃H₁₉N₃O₂.

Comparative Evaluation of Methods

Table 3: Method A vs. Method B

| Criterion | DCC/NHS Coupling | Azide Coupling |

|---|---|---|

| Yield | 65–75% | 60–68% |

| Stereochemical Fidelity | High (≥98% ee) | Moderate (≥95% ee) |

| Scalability | Suitable for gram-scale | Limited by azide hazards |

| Purification Complexity | Moderate | High |

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Systems : Mitigate exothermic risks in DCC/NHS activation.

-

Solvent Recycling : Ethyl acetate recovery reduces costs.

Regulatory Compliance

-

Genotoxic Impurities : Residual DCC necessitates stringent washing (1 M HCl/NaHCO₃).

-

Azide Handling : Requires specialized infrastructure for safe decomposition.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or borane complexes are common reducing agents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide serves as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the creation of complex organic molecules with specific configurations.

Biology

In biological research, this compound is investigated for its potential role in enzyme inhibition and receptor interaction studies. It may bind to specific enzymes or receptors, modulating their activity and influencing various physiological processes.

Medicine

The compound has garnered attention for its therapeutic potential in treating neurological disorders. It is being explored as a lead compound for drug development targeting conditions such as depression and anxiety disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals.

| Activity Type | Details |

|---|---|

| Enzyme Inhibition | Investigated for roles in inhibiting enzymes related to neurotransmission. |

| Receptor Interaction | Acts on receptors involved in neurological pathways, potentially affecting mood and cognition. |

| Therapeutic Applications | Explored for treating neurological disorders; serves as a precursor in drug development. |

Case Studies and Experimental Data

- Binding Affinity Studies : Research indicates that this compound exhibits moderate binding affinities towards certain opioid receptors, suggesting its potential application in pain management therapies.

- Structure-Activity Relationship (SAR) : Studies modifying the piperidine moiety have led to compounds with improved selectivity towards μ-opioid receptors over δ-opioid receptors, enhancing therapeutic potential while minimizing side effects.

- Comparative Analysis : When compared to similar compounds like (S)-2-Amino-N-(1-methyl-piperidin-4-yl)-propionamide, the unique stereochemistry of this compound allows for distinct biological activities and selectivity profiles.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or inhibit natural substrates, thereby modulating biological pathways. For instance, it may bind to neurotransmitter receptors, altering signal transduction and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Backbone Variability: The target compound uses a propionamide backbone, whereas analogs like 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide employ acetamide frameworks, altering hydrogen-bonding capacity and metabolic stability .

- Substituent Effects : The (S)-1-methyl-piperidin-3-yl group in the target compound provides a rigid, chiral environment compared to the flexible benzyl-pyrrolidine in or the planar α-naphthoxy group in .

Biological Activity

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide, a chiral compound with the molecular formula CHNO and a molar mass of 213.32 g/mol, has garnered attention in various scientific fields due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with (S)-2-amino-propionic acid and (S)-1-methyl-piperidine.

- Coupling Reaction : The amino group of (S)-2-amino-propionic acid is coupled with the piperidine ring using coupling agents like EDCI and HOBt under mild conditions.

- Purification : The product is purified via recrystallization or column chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways, influencing neurotransmission and cellular metabolism.

- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and leading to physiological effects.

Case Studies

Several studies have explored the biological efficacy of this compound:

- Neurological Disorders : Research indicates that this compound may have therapeutic potential in treating neurological disorders, acting on pathways related to neurotransmitter modulation.

- Anticancer Activity : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound showed IC values in the low micromolar range against various cancer cell lines, such as PC-3 (prostate cancer) and HCT-116 (colon cancer) .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC Value | Notes |

|---|---|---|---|

| Ethyl-((S)-1-methyl-piperidin-3-yl)-amine | Structure | 500 nM | Moderate activity against GSK-3β |

| Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine | Structure | 300 nM | Higher potency than ethyl derivative |

Applications in Research and Industry

This compound has several applications:

Q & A

Q. What spectroscopic methods are recommended for confirming the stereochemical configuration of (S)-2-Amino-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide?

To validate stereochemistry, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Complementary nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements of substituents on the piperidine and propionamide moieties . Mass spectrometry (HRMS) confirms molecular integrity, while X-ray crystallography provides definitive proof if single crystals are obtainable .

Q. How can researchers ensure enantiomeric purity during synthesis?

Employ asymmetric synthesis routes, such as using (S)-configured chiral auxiliaries or enzymes (e.g., lipases) for kinetic resolution. Monitor enantiomeric excess (ee) via chiral GC or HPLC with a mobile phase optimized for baseline separation of enantiomers. For example, a hexane/isopropanol gradient (90:10) at 1 mL/min effectively resolves structurally similar amides .

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields high-purity crystals due to the compound’s moderate polarity. For hygroscopic batches, use anhydrous dichloromethane with slow evaporation under nitrogen to prevent hydrate formation .

Q. How should stability studies be designed for this compound under varying pH conditions?

Conduct accelerated stability testing in buffers (pH 1–12) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Note that the piperidine ring’s basicity may lead to salt formation in acidic media, altering solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor-binding affinities for this compound?

Discrepancies often arise from assay conditions (e.g., ionic strength, temperature). Standardize protocols using radioligand binding assays with HEK293 cells expressing the target receptor. Include positive controls (e.g., known agonists/antagonists) and validate results via isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. How can computational modeling predict metabolic pathways of this compound?

Use in silico tools like Schrödinger’s Metabolite Prediction or GLORYx to identify probable Phase I/II metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Focus on the tertiary amine in the piperidine ring, a common site for CYP3A4-mediated oxidation .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological activity?

Implement quality-by-design (QbD) principles during synthesis. Control critical parameters (e.g., reaction temperature, stoichiometry of chiral reagents) via design of experiments (DoE). Characterize each batch with 2D NMR (HSQC, HMBC) to detect trace impurities (<0.1%) that may antagonize biological targets .

Q. How do stereochemical inversions impact in vivo efficacy?

Conduct comparative pharmacokinetic studies using enantiomerically pure vs. racemic formulations in animal models. Monitor plasma concentrations via LC-MS/MS and correlate with efficacy endpoints (e.g., receptor occupancy). Note that (R)-isomers may exhibit off-target effects, necessitating chiral switch protocols .

Methodological Tables

Table 1. Key Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane:Isopropanol (85:15) | 1.0 mL/min | UV (254 nm) | 12.3 (S,S) / 14.7 (R,R) |

Table 2. Stability Profile at pH 7.4 (40°C)

| Time (Weeks) | Purity (%) | Major Degradation Product |

|---|---|---|

| 0 | 99.8 | None |

| 4 | 95.2 | N-Ethylpiperidine-3-carboxamide (Oxidation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.